C-Reactive Protein (CRP) (174-185)

Descripción general

Descripción

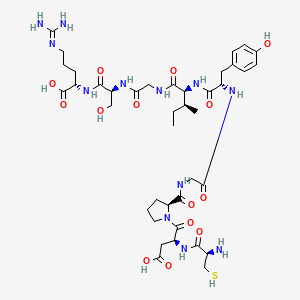

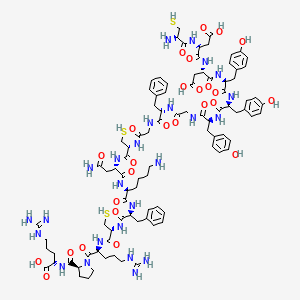

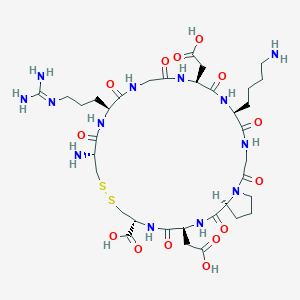

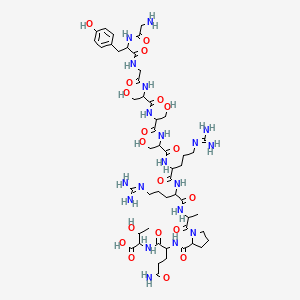

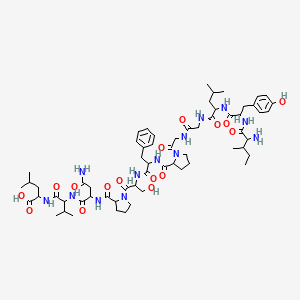

La Proteína C Reactiva (PCR) (174-185) es un fragmento peptídico de la Proteína C Reactiva más grande, que es un marcador bien conocido de inflamación y riesgo cardiovascular. Este fragmento específico, que consta de los aminoácidos Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu, ha sido estudiado por sus posibles actividades biológicas y su papel en varios procesos fisiológicos y patológicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la Proteína C Reactiva (PCR) (174-185) típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso involucra los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Elongación: Se añaden aminoácidos subsecuentes uno por uno, con pasos de acoplamiento y desprotección repetidos.

Cisión: El péptido completado se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de la Proteína C Reactiva (PCR) (174-185) sigue principios similares pero a mayor escala. Los sintetizadores automáticos de péptidos se utilizan a menudo para aumentar la eficiencia y el rendimiento. El péptido se purifica luego utilizando cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas para asegurar la pureza y la secuencia correcta .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Proteína C Reactiva (PCR) (174-185) puede experimentar varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los residuos de metionina o cisteína del péptido.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para estudiar las relaciones estructura-actividad.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, ácido performico.

Agentes reductores: Ditiotreitol (DTT), beta-mercaptoetanol.

Reactivos de sustitución: Varios derivados de aminoácidos y agentes de acoplamiento.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos o ácidos sulfónicos, mientras que la reducción puede producir grupos tiol libres .

Aplicaciones Científicas De Investigación

La Proteína C Reactiva (PCR) (174-185) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigada por su papel en la inflamación y la respuesta inmune.

Medicina: Explorada como un posible biomarcador para enfermedades cardiovasculares y otras afecciones inflamatorias.

Industria: Utilizada en el desarrollo de ensayos de diagnóstico y agentes terapéuticos

Mecanismo De Acción

El mecanismo de acción de la Proteína C Reactiva (PCR) (174-185) involucra su interacción con dianas moleculares y vías específicas. Se une a la fosfocolina en la superficie de células muertas o moribundas y algunos tipos de bacterias, activando el sistema del complemento. Esto conduce a la opsonización y eliminación de estas células y patógenos. El fragmento peptídico también puede modular la actividad de las células inmunitarias y las respuestas inflamatorias .

Comparación Con Compuestos Similares

La Proteína C Reactiva (PCR) (174-185) se puede comparar con otros compuestos similares, como:

Componente P de Amiloide Sérico (SAP): Otro miembro de la familia de las pentraxinas con estructura y función similares.

Pentraxina 3 (PTX3): Una pentraxina larga involucrada en la inmunidad innata y la inflamación.

Pentraxina Neuronal (NPTX): Involucrada en la plasticidad sináptica y la neuroprotección

Estos compuestos comparten similitudes estructurales pero tienen roles biológicos y mecanismos de acción distintos, lo que destaca la singularidad de la Proteína C Reactiva (PCR) (174-185).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODGVWMUDZVVII-FVTMRLMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H93N13O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745603 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160369-86-8 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.